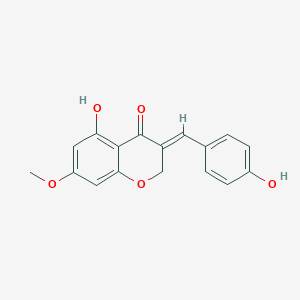

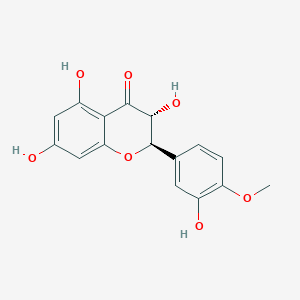

5-羟基-7-甲氧基-3-(4-羟基亚苄基)色满-4-酮

描述

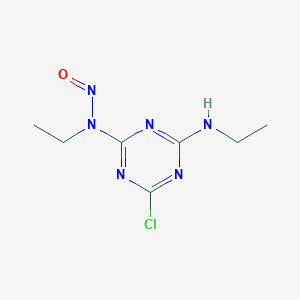

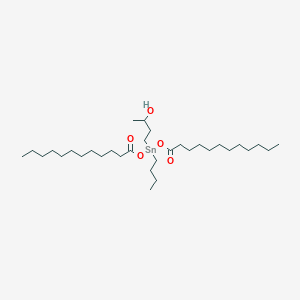

The compound 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one is a chromanone derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly described in the provided papers, the papers do discuss related chromanone derivatives and their synthesis, molecular structures, and properties, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of chromanone derivatives often involves the reaction of 3-formylchromone with various reagents. For instance, one study describes the synthesis of a new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, by reacting 3-formylchromone with 3-amino-4-chlorobenzoic acid, leading to a derivative of 4-chromanone through nucleophilic addition and pyrone ring opening . Another related synthesis involves the condensation of 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde in methanol . These methods suggest that the synthesis of 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one could potentially be achieved through similar condensation reactions.

Molecular Structure Analysis

The molecular structure of chromanone derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonds, which can influence the stability and reactivity of these compounds. For example, the compound 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one exhibits intramolecular O—H⋯N and C—H⋯O hydrogen bonds, as well as intermolecular O—H⋯O hydrogen bonds forming dimers . These structural features are likely to be relevant to the compound of interest, given the similarities in functional groups.

Chemical Reactions Analysis

The reactivity of chromanone derivatives can be inferred from their functional groups and molecular structure. The presence of methoxy groups and hydrogen bonding can affect the chemical reactions these compounds undergo. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides leads to 3,5-diketoesters, which can be further transformed into functionalized chromones . This indicates that the methoxy groups and the chromanone core can participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromanone derivatives, such as thermal stability and crystal structure, are crucial for their practical applications. The new organic ligand mentioned earlier is stable up to 128 °C in an air atmosphere, after which it decomposes . The crystal structure of a related Meldrum's acid compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is stabilized by weak intermolecular C-H⋯O hydrogen bonds . These properties suggest that 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one would also exhibit specific thermal behavior and crystal packing influenced by its functional groups and intermolecular interactions.

科学研究应用

抗氧化和抗菌特性

5-羟基-7-甲氧基-3-(4-羟基亚苄基)色满-4-酮及其同类物已在各种植物中被发现,并表现出抗氧化和抗菌特性。例如,从圆柱虎尾兰根茎中分离出的化合物显示出较弱的自由基清除活性 (Aye et al., 2018)。类似地,从美丽紫荆和兰草中分离出的异黄酮类化合物被发现具有抗菌活性 (Maheswara et al., 2006); (Nguyen Thi Hoang Anh et al., 2003)。

糖尿病管理中的潜力

研究表明,与 5-羟基-7-甲氧基-3-(4-羟基亚苄基)色满-4-酮结构相似的异黄酮类化合物可以保护胰腺 β 细胞免受葡萄糖毒性诱导的凋亡。一项对从马齿苋中分离出的异黄酮类化合物进行的研究表明,在高葡萄糖条件下,胰腺 β 细胞的细胞活力增加,氧化应激标志物减少 (Park et al., 2019)。

雌激素活性

一些与 5-羟基-7-甲氧基-3-(4-羟基亚苄基)色满-4-酮结构相似的异黄酮类化合物显示出雌激素活性。一项对黄精中化合物的研究发现,对雌激素反应的乳腺癌细胞系有显着的增殖作用,表明在激素相关疗法或疾病中具有潜在的应用 (Chen et al., 2018)。

结构和物理化学研究

类似化合物的结构和物理化学性质已得到广泛研究。例如,对源自 5-甲氧基水杨醛的芳酰腙的晶体结构和相互作用的研究提供了对这些化合物的分子结构和潜在应用的见解 (Zong & Wu, 2013)。另一项研究重点关注相关色满-4-酮衍生物的合成和晶体结构分析,为理解它们的化学行为和潜在应用提供了基础 (Simon et al., 2013)。

生化相互作用

一项关于异黄酮类化合物与 RNA 相互作用的研究表明,这些与 5-羟基-7-甲氧基-3-(4-羟基亚苄基)色满-4-酮结构相似的化合物从外部与 RNA 双链结合,而不会引起二级结构变化。这表明在理解核酸-配体相互作用和设计 RNA 靶向分子方面具有潜在的应用 (Namdar et al., 2013)。

未来方向

属性

IUPAC Name |

(3E)-5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-8,18-19H,9H2,1H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIWQXCJVAWOKP-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OCC(=CC3=CC=C(C=C3)O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC/C(=C\C3=CC=C(C=C3)O)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

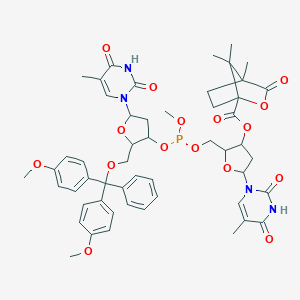

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)